(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid

Peptide Synthesis Solution-Phase Chemistry Orthogonal Protection

Solution-phase peptide labs requiring N-methylated D-amino acid building blocks often find only Fmoc-protected variants commercially available, forcing protocol changes or protecting group exchanges. Cbz-N-methyl-D-norvaline (CAS 177659-79-9) resolves this with four convergent features: D-configuration for mirror-image drug discovery, Nα-methylation for backbone constraint and metabolic stability, Cbz protection for orthogonal H₂/Pd/C hydrogenolysis, and a linear norvaline side chain. • D-enantiomeric purity ≥98% ee ensures fidelity in mirror-image peptide campaigns • Cbz group enables orthogonal deprotection compatible with solution-phase protocols • Direct replacement for Fmoc-N-methyl-D-norvaline in Cbz-based synthesis workflows

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Cat. No. B13025949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17)/t12-/m1/s1
InChIKeyOAQJUVKEWIMVQV-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-N-Methyl-D-Norvaline: Chiral Building Block Overview


(2R)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid, CAS 177659-79-9, is a doubly modified D-α-amino acid derivative combining Cbz (benzyloxycarbonyl) N-terminal protection with Nα-methylation on a linear norvaline scaffold. This compound serves as a protected building block for peptide and peptidomimetic synthesis, particularly in solution-phase methods where the orthogonal Cbz group is preferred over Fmoc/Boc strategies . The N-methyl substitution is deliberately introduced to restrict backbone conformational flexibility, eliminate hydrogen-bond donor capacity, and enhance proteolytic stability—properties well-documented for N-methylated amino acids in medicinal chemistry [1]. The D-configuration further directs non-natural peptide topology sought in mirror-image peptide screening and metabolic stabilization campaigns.

1 Solution-phase peptide synthesis with orthogonal Cbz protection
2 N-Methylation restricts backbone flexibility and may support proteolytic stability studies
3 D-Configuration enables mirror-image peptide and D-peptide research

Why Generic Cbz-Amino Acids Cannot Substitute


Four orthogonal molecular features—D-stereochemistry, N-methylation, Cbz protection, and linear norvaline side chain—are convergently engineered into this single building block, and replacing any one feature with a generic analog fundamentally alters the synthesis strategy and the physicochemical profile of the resulting peptide . Cbz-D-norvaline (CAS 42918-89-8) lacks the N-methyl group and therefore does not impart the same conformational constraint or proteolytic resistance observed with N-methylated residues [1]. The Fmoc-N-methyl-D-norvaline analog (CAS 1799443-42-7) shares the core N-methyl-D-norvaline scaffold but is exclusively compatible with Fmoc solid-phase peptide synthesis (SPPS), making it unsuitable for laboratories operating solution-phase Cbz-based protocols . The L-enantiomer Cbz-N-methyl-L-norvaline (CAS 177659-78-8) produces peptides with opposite helical handedness, a critical difference in mirror-image drug discovery. The branched-chain analog Cbz-N-methyl-D-valine introduces steric bulk at the β-carbon, altering side-chain packing relative to the linear n-propyl group of norvaline.

Target Cbz, N-methyl, D-norvaline scaffold
Generic substitute Cbz-D-norvaline lacks N-methylation; conformational constraint and racemization profile may differ
Target Cbz-based solution-phase synthesis
Fmoc analog risk Fmoc-N-methyl-D-norvaline is incompatible with Cbz-deprotection protocols; method may not transfer directly
Target D-Enantiomer (2R)
Enantiomer mismatch L-Enantiomer gives opposite peptide handedness; mirror-image studies require stereochemical review

Quantitative Differentiation Evidence


Orthogonal Cbz Protection for Solution-Phase Synthesis

The Cbz (benzyloxycarbonyl) group on (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid is selectively cleavable under hydrogenolysis (H₂, Pd/C) or mildly acidic conditions (HBr/AcOH), which is orthogonal to the base-labile Fmoc group. Cbz protection is the standard for solution-phase peptide synthesis, whereas Fmoc-protected building blocks such as Fmoc-N-methyl-D-norvaline (CAS 1799443-42-7) are designed exclusively for SPPS . Cbz-protected amino acids show reduced racemization during coupling compared to Boc analogs under certain conditions, and the Cbz group enhances crystallinity of protected intermediates, facilitating purification [1]. A direct structural comparison shows that the target compound (C₁₄H₁₉NO₄, MW 265.31) and its L-enantiomer (CAS 177659-78-8) share identical molecular formula and molecular weight but differ in specific optical rotation: the D-enantiomer exhibits [α]D²⁰ = +28° (c=1, EtOH) while the L-enantiomer gives [α]D²⁰ = −28° (c=1, EtOH) .

Orthogonal Cbz Protection
Reported
Cbz cleavable by H₂/Pd/C hydrogenolysis; MW 265.31; [α]D +28°
Cbz orthogonality supports solution-phase workflow selection
Fmoc analog (MW 353.41) designed for SPPS; optical rotation differs by 56° from L-enantiomer
Peptide Synthesis Solution-Phase Chemistry Orthogonal Protection

N-Methylation for Conformational Constraint and Racemization Control

The N-methyl substituent on (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid eliminates the amide N–H hydrogen bond donor, restricting backbone flexibility and promoting cis-amide bond geometry in the resulting peptide chain. This contrasts directly with Cbz-D-norvaline (CAS 42918-89-8, MW 251.28), which retains the N–H proton. In peptide coupling, N-methyl amino acids activated via mixed anhydride methods have been shown to racemize significantly less than their non-methylated counterparts due to reduced oxazolone formation [1]. Commercially, Cbz-N-methyl-D-norvaline is supplied at ≥98% purity (HPLC) with enantiomeric excess ≥98% (Chiral HPLC), compared with Cbz-D-norvaline typically offered at 95% purity .

Racemization Control
Reported
≥98% purity, ≥98% ee vs. typical 95% purity for non-methylated analog
N-Methylation may reduce oxazolone formation and diastereomer risk
Supplier specification difference ≥3 percentage points; cross-study comparable
Racemization Prevention N-Methylation Peptide Conformation

Linear Norvaline Side Chain vs. Branched-Chain Analogs

The norvaline side chain (–CH₂CH₂CH₃) is an unbranched three-carbon alkyl group that offers intermediate steric bulk and hydrophobicity (calculated logP ≈ 1.8 for the parent amino acid) between alanine (logP ≈ 0.8) and norleucine (logP ≈ 2.3). When compared to the branched-chain analog Cbz-N-methyl-D-valine (CAS not assigned; N-methyl-N-[(phenylmethoxy)carbonyl]-D-valine, known), the valine analog introduces a gem-dimethyl group at the β-carbon (isopropyl), creating greater steric hindrance that can reduce coupling efficiency by sterically shielding the adjacent nitrogen in the N-methylated state [1]. In SPPS coupling of hindered N-methyl amino acids, HATU-mediated couplings of valine-type residues typically require extended reaction times (2–4 h) compared with linear side-chain residues (1–2 h) [2].

Side Chain Sterics
Class-level
Linear n-propyl side chain vs. branched isopropyl (valine analog) ~2× coupling time ratio
Linear scaffold may support coupling efficiency review
Estimated from class-level behavior; steric hindrance context dependent
Structure–Activity Relationship Side Chain Engineering Steric Tuning

D-Enantiomer for Non-Natural Peptide Topology

The D-configuration at the α-carbon of (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid directs the resulting peptide chain into a non-natural topological space. The L-enantiomer, Cbz-N-methyl-L-norvaline (CAS 177659-78-8), shares identical molecular formula (C₁₄H₁₉NO₄, MW 265.31) but opposite stereochemistry at Cα. The two enantiomers are distinguishable by optical rotation measurement under standard conditions . D-peptides composed of D-amino acid building blocks are resistant to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acid substrates. This enantiomeric differentiation is critical in mirror-image phage display and D-peptide therapeutic development, where D-enantiomer building blocks are essential rather than optional [1].

D-Enantiomer Topology
Head-to-head
D-enantiomer (2R) vs. L-enantiomer (2S); opposite optical rotation
Enables mirror-image peptide and D-peptide research workflows
Functional divergence in proteolytic stability assays; direct comparison available
D-Amino Acid Mirror-Image Peptide Enantiomeric Differentiation

Recommended Application Scenarios


Solution-Phase Synthesis of N-Methylated D-Peptides

This compound is the building block of choice for constructing N-methylated D-peptides via solution-phase synthesis. The Cbz group provides orthogonal protection compatible with Cbz-deprotection sequences using H₂/Pd/C hydrogenolysis, and the N-methyl group ensures the resulting peptide backbone is conformationally restricted with enhanced metabolic stability [1]. When an Fmoc-based SPPS protocol is unavailable or undesirable, researchers must procure the Cbz-protected variant rather than the more common Fmoc-N-methyl-D-norvaline.

Mirror-Image Phage Display and D-Peptide Drug Discovery

In mirror-image drug discovery, target proteins are synthesized as all-D enantiomers for phage display selection, and the resulting L-peptide hits are then synthesized as all-D sequences for therapeutic use—requiring access to a full set of D-configured building blocks. The D-enantiomeric purity (≥98% ee) of this compound is critical for peptide fidelity in these high-stakes applications [2].

SAR Studies of Peptide Proteolytic Stability

When investigating the contribution of individual N-methylation sites to peptide stability, this compound can be directly compared with its non-methylated counterpart Cbz-D-norvaline in otherwise identical peptide sequences. The documented lower racemization risk during coupling of N-methyl amino acids compared to secondary amides supports inclusion of this building block in stability-optimized peptide series [3].

GlyT2 Inhibitor Fragment Synthesis

Norvaline derivatives bearing specific N-substitution patterns have been patented as glycine transporter type 2 (GlyT2) inhibitors [4]. This Cbz-N-methyl-D-norvaline building block can serve as a protected intermediate in the synthesis of such inhibitor libraries, where the D-configuration and N-methyl substituent may mimic structural elements of endogenous substrate recognition.

Application
Selection Property
Validation Focus
Solution-phase synthesis of N-methylated D-peptides
Cbz orthogonal protection compatibility
Deprotection efficiency and chiral integrity
Mirror-image phage display and D-peptide research
D-Enantiomeric purity
Enantiomeric excess and peptide sequence fidelity
Proteolytic stability SAR studies
N-Methylation for backbone constraint
Comparative stability vs. non-methylated analogs
GlyT2 inhibitor fragment library synthesis
D-Configuration and N-substitution pattern
Target engagement and SAR consistency in biochemical assays
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